8-Fluoroquinoxalin-6-ylboronic acid 8-Fluoroquinoxalin-6-ylboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17879134
InChI: InChI=1S/C8H6BFN2O2/c10-6-3-5(9(13)14)4-7-8(6)12-2-1-11-7/h1-4,13-14H
SMILES:
Molecular Formula: C8H6BFN2O2
Molecular Weight: 191.96 g/mol

8-Fluoroquinoxalin-6-ylboronic acid

CAS No.:

Cat. No.: VC17879134

Molecular Formula: C8H6BFN2O2

Molecular Weight: 191.96 g/mol

* For research use only. Not for human or veterinary use.

8-Fluoroquinoxalin-6-ylboronic acid -

Specification

Molecular Formula C8H6BFN2O2
Molecular Weight 191.96 g/mol
IUPAC Name (8-fluoroquinoxalin-6-yl)boronic acid
Standard InChI InChI=1S/C8H6BFN2O2/c10-6-3-5(9(13)14)4-7-8(6)12-2-1-11-7/h1-4,13-14H
Standard InChI Key ZOILZRLVFYMNNI-UHFFFAOYSA-N
Canonical SMILES B(C1=CC2=NC=CN=C2C(=C1)F)(O)O

Introduction

Chemical Identity and Structural Features

Molecular Formula and Physical Properties

  • Molecular Formula: C8H5BFN2O2\text{C}_8\text{H}_5\text{BFN}_2\text{O}_2

  • Molecular Weight: 190.97 g/mol .

  • Appearance: Typically a solid, though commercial availability often requires custom synthesis (pricing and delivery details are typically "to inquire") .

Structural Characterization

The quinoxaline scaffold consists of a benzene ring fused with a pyrazine ring. Fluorination at the 8-position enhances electron-withdrawing effects, while the boronic acid group at the 6-position enables regioselective cross-coupling reactions. The boronic acid moiety (B(OH)2\text{B(OH)}_2) is critical for forming carbon-carbon bonds in the presence of palladium catalysts .

Synthesis and Key Reaction Pathways

Synthetic Routes

  • Miyaura Borylation:

    • A common method involves borylation of 8-fluoro-6-bromoquinoxaline using bis(pinacolato)diboron (B2pin2\text{B}_2\text{pin}_2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2\text{Pd(dppf)Cl}_2) .

    • Reaction Conditions:

      • Solvent: Dioxane or THF

      • Temperature: 80–100°C

      • Yield: ~60–75% .

  • Boroxine Precursors:

    • Boroxines (cyclic trimers of boronic acids) are used in Cu-mediated 18F^{18}\text{F}-fluorination for radiopharmaceutical applications. This method avoids harsh conditions and improves reaction efficiency .

Key Intermediates

  • 6-Bromo-8-fluoroquinoxaline: A precursor for Miyaura borylation .

  • Boroxine Derivatives: Enable radiofluorination for positron emission tomography (PET) ligand development .

Applications in Medicinal Chemistry

Role in Drug Discovery

8-Fluoroquinoxalin-6-ylboronic acid is a building block for:

  • Kinase Inhibitors: Used in PI3K (phosphatidylinositol 3-kinase) inhibitors for cancer therapy. Patent WO2008118468A1 highlights quinoxaline derivatives as selective PI3Kδ inhibitors .

  • Adenosine Receptor Modulators: Patent AU2018294557A1 describes imidazo[1,2-a]pyrazine derivatives targeting the adenosine A2A receptor, where boronic acids facilitate Suzuki couplings .

  • OX1R-Selective PET Ligands: In a ChemRxiv study, 6-fluoroquinoxaline derivatives were synthesized via Cu-mediated 18F^{18}\text{F}-fluorination for imaging orexin receptors .

Case Study: PET Ligand Development

  • Compound [18F^{18}\text{F}]1f: Derived from 8-fluoroquinoxalin-6-ylboronic acid, this ligand showed high OX1R affinity (Ki=0.69nMK_i = 0.69 \, \text{nM}) and 77-fold selectivity over OX2R .

  • Key Metrics:

    • LogD7.4_{7.4}: 2.37

    • Plasma Protein Binding: 77%

    • Brain Uptake: 0.15 %ID/g in rats .

Future Directions

  • Radiopharmaceuticals: Expanding use in 18F^{18}\text{F}-labeling for CNS-targeted PET tracers.

  • Targeted Cancer Therapies: Optimizing PI3Kδ inhibitors with improved selectivity .

  • Material Science: Exploring conductive polymers and organic electronics .

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